![molecular formula C28H25N3O2S2 B12172627 N'-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B12172627.png)
N'-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide
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Overview
Description
3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea is a complex organic compound with the molecular formula C28H25N3O2S2 and a molecular weight of 499.6470 This compound is notable for its unique structure, which includes a sulfonylmethyl group, a phenylcarbonimidoyl group, and a diphenylthiourea moiety
Preparation Methods
The synthesis of 3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Preparation of 4-methylphenylsulfonylmethyl chloride: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with formaldehyde in the presence of a base.
Formation of phenylcarbonimidoyl chloride: This intermediate can be synthesized by reacting phenyl isocyanate with thionyl chloride.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s sulfonyl and thiourea groups play a crucial role in its biological activity .
Comparison with Similar Compounds
When compared to similar compounds, 3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea stands out due to its unique combination of functional groups. Similar compounds include:
N-[(4-methylphenyl)sulfonylmethyl]thiourea: Lacks the phenylcarbonimidoyl group, which may result in different biological activity.
C-phenylcarbonimidoyl-1,1-diphenylthiourea: Lacks the sulfonylmethyl group, which may affect its chemical reactivity and biological properties.
N-phenylcarbonimidoyl-1,1-diphenylthiourea: Similar structure but without the sulfonylmethyl group, leading to different applications and reactivity.
These comparisons highlight the uniqueness of 3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea and its potential advantages in various applications.
Properties
Molecular Formula |
C28H25N3O2S2 |
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Molecular Weight |
499.7 g/mol |
IUPAC Name |
3-[(Z)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea |
InChI |
InChI=1S/C28H25N3O2S2/c1-22-17-19-26(20-18-22)35(32,33)21-29-27(23-11-5-2-6-12-23)30-28(34)31(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,21H2,1H3,(H,29,30,34) |
InChI Key |
JQFAJWWVEYHTFZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/N=C(/C2=CC=CC=C2)\NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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